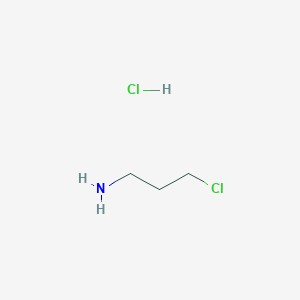

3-Chloropropylamine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-chloropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClN.ClH/c4-2-1-3-5;/h1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPRVZKJZGXTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978417 | |

| Record name | 3-Chloropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-Chloropropylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6276-54-6 | |

| Record name | 1-Propanamine, 3-chloro-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6276-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6276-54-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Organic Synthesis and Chemical Transformations

The importance of 3-chloropropylamine (B7771022) hydrochloride in organic synthesis stems from its unique structure: a three-carbon chain with a reactive chlorine atom at one end and an amino group at the other. guidechem.com The amino group possesses strong nucleophilic properties, while the chlorine atom provides an electrophilic site, allowing it to participate in various reactions like nucleophilic substitutions and aminations. guidechem.com This dual reactivity makes it an invaluable precursor for constructing molecules with modified structures and specific functionalities.

In practice, the compound is often treated with a base to liberate the free amine, 3-chloropropylamine, for subsequent reactions. guidechem.com Its utility is demonstrated in its application as a starting material for creating compounds with enhanced pharmacological properties, such as improved solubility, stability, or selectivity. guidechem.com A notable example of its application is in the synthesis of the pharmaceutical drug Rosuvastatin calcium. guidechem.com

Furthermore, 3-chloropropylamine hydrochloride is instrumental in polymer chemistry. It has been used in the synthesis of linear, star, and comb-like polyacrylamides through atomic transfer radical polymerization. sigmaaldrich.comscbt.com It also serves as a precursor for creating halogen-functionalized aliphatic polyketones, which can act as macroinitiators for further polymerization reactions. sigmaaldrich.comchemicalbook.com

Historical Context and Evolution of Research Applications

While specific historical milestones for its initial synthesis are not extensively detailed in readily available literature, the evolution of 3-chloropropylamine (B7771022) hydrochloride's applications reflects the broader advancements in organic and medicinal chemistry. Initially utilized as a fundamental alkylating agent, its role has become increasingly sophisticated over time.

Its established use as an intermediate in the synthesis of various pharmaceutical compounds, including antibiotics and anti-inflammatory drugs, points to its long-standing value in medicinal chemistry. datainsightsmarket.com The synthesis of N-(3-aminopropyl)methacrylamide hydrochloride, an important monomer for creating polymers used in drug delivery systems, highlights a key application that has gained prominence. google.com A patented method outlines reacting 3-chloropropylamine hydrochloride with methacrylic anhydride (B1165640) as a key step, showcasing an improvement over older routes that used more expensive reagents. google.com

The compound has also found utility in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. journalagent.com For instance, it is a key reagent in the multi-step synthesis of Trazodone, an antidepressant drug. scholarsresearchlibrary.com The progression of its use from a simple building block to a key component in complex, multi-step syntheses underscores its enduring relevance and adaptability in chemical research.

Current Research Landscape and Emerging Areas of Inquiry

Established Laboratory Synthesis Routes

These methods represent the most common and well-documented pathways for producing this compound in a laboratory setting.

The formation of this compound from its free base, 3-Chloropropylamine, is a straightforward acid-base reaction. In this process, the lone pair of electrons on the nitrogen atom of the amine group acts as a Lewis base, accepting a proton (H⁺) from hydrochloric acid (HCl). This reaction is typically performed by treating a solution of 3-Chloropropylamine with a solution of hydrochloric acid, often in a suitable solvent like diethyl ether or ethanol. The resulting salt is generally a stable, crystalline solid that is easier to handle and store than the volatile free base. The high polarity of the hydrochloride salt also makes it soluble in water. fishersci.catcichemicals.com

3-Chloropropylamine is a key precursor for the synthesis of azetidine (B1206935), a four-membered nitrogen-containing heterocycle. nih.gov Under basic conditions, the amine group of 3-chloropropylamine can act as an internal nucleophile, attacking the carbon atom bonded to the chlorine atom in an intramolecular SN2 reaction. researchgate.netresearchgate.net This cyclization results in the formation of the azetidine ring. The process is a classic example of forming a heterocyclic compound through intramolecular alkylation. researchgate.net The reaction is often facilitated by a base to deprotonate the ammonium (B1175870) salt, freeing the amine to act as a nucleophile. Lanthanide(III) triflates have also been studied as catalysts for related intramolecular aminolysis reactions to form azetidines from epoxy amines. nih.gov While 3-chloropropylamine itself is used to form azetidine, this highlights its role as a bifunctional molecule whose reactivity is central to forming cyclic structures. rsc.org

One of the most direct and efficient methods for synthesizing this compound is the reaction of 3-aminopropanol with thionyl chloride (SOCl₂). chemicalbook.com In this reaction, the hydroxyl group (-OH) of 3-aminopropanol is converted into a good leaving group, which is subsequently displaced by a chloride ion. Thionyl chloride serves as both the chlorinating agent and the source of acid; the reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. The in situ generation of HCl protonates the amine group, directly yielding the desired hydrochloride salt. google.com This method is advantageous as it often proceeds with high yield and the starting materials are readily available.

Table 1: Synthesis of this compound from 3-Aminopropanol

| Reactant | Reagent | Solvent | Conditions | Yield | Reference |

|---|

Advanced and Specialized Synthetic Approaches

Beyond standard laboratory preparations, this compound is utilized in more complex synthetic strategies.

This compound is a valuable bifunctional building block in organic synthesis. sigmaaldrich.comsigmaaldrich.com Its structure contains both a nucleophilic amine (which can be unmasked from the salt) and an electrophilic alkyl chloride. This duality allows it to participate in various alkylation reactions to construct more complex molecules. For instance, it has been used in the synthesis of specialized polymers. It can act as an initiator or a functional monomer in polymerization processes, such as in the synthesis of linear, star, and comb-like polyacrylamides via atomic transfer radical polymerization. sigmaaldrich.comsigmaaldrich.com It has also been employed in the preparation of halogen-functionalized aliphatic polyketones, which can serve as macroinitiators for further polymer synthesis. sigmaaldrich.comsigmaaldrich.com In these applications, the chloro- group provides a site for attachment or subsequent chemical modification.

Reductive amination is a powerful method for forming carbon-nitrogen bonds and a viable route for synthesizing primary, secondary, and tertiary amines. libretexts.orgrsc.org To produce 3-Chloropropylamine, this strategy would involve the reaction of 3-chloropropanal (B96773) with ammonia (B1221849) (NH₃). The initial reaction forms an imine intermediate (or its equivalent), which is then reduced in the same pot to the desired primary amine. libretexts.orgnih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. youtube.comresearchgate.net The resulting 3-chloropropylamine free base would then be converted to its hydrochloride salt by treatment with hydrochloric acid as described previously. This method is highly versatile and tolerant of various functional groups, making it a key strategy in modern organic synthesis. nih.gov

Derivatization from N-Methyl-3-chloropropylamine hydrochloride

The conversion of N-Methyl-3-chloropropylamine hydrochloride to this compound is fundamentally an N-demethylation reaction. This process is a crucial transformation in organic synthesis, often employed to create primary or secondary amines from their methylated precursors. nih.gov While direct literature for this specific conversion is not prevalent, established N-demethylation methods for analogous amine compounds provide viable synthetic pathways.

Two prominent methods for the N-demethylation of tertiary and secondary amines are the von Braun reaction and various oxidative procedures. nih.gov

Von Braun Reaction: This classic method involves reacting a tertiary amine with cyanogen (B1215507) bromide (BrCN). The reaction proceeds through a quaternary cyanoammonium intermediate, which then decomposes to yield an alkyl bromide and a cyanamide (B42294). Subsequent hydrolysis (either acidic or basic) or reduction of the cyanamide furnishes the desired secondary amine. nih.gov In the context of converting N-Methyl-3-chloropropylamine, this would involve the removal of the methyl group in preference to ring opening. nih.gov

Oxidative Methods: A more modern and often milder approach involves the oxidation of the N-methyl amine. For instance, the N-methyl group can be oxidized to form an N-methyl, N-oxide intermediate. This intermediate can then be treated with a transition metal catalyst, such as one with an oxidation state of zero (e.g., iron(0) or chromium(0)), to cleave the methyl group and yield the demethylated product. google.com Another oxidative pathway uses catalysts like Ruthenium(III) chloride (RuCl₃) with an oxidant such as hydrogen peroxide. nih.gov This system can convert the amine to a methoxymethylamine derivative, which is then hydrolyzed with acid to give the final N-demethylated amine. nih.gov

A comparison of these potential derivatization pathways is outlined below.

Table 1: Comparison of Potential N-Demethylation Pathways

| Method | Reagents | Intermediates | Key Steps | Considerations |

|---|---|---|---|---|

| Von Braun Reaction | Cyanogen Bromide (BrCN), followed by acid/base or reducing agent | Quaternary cyanoammonium salt, Cyanamide | 1. Reaction with BrCN2. Hydrolysis or reduction of cyanamide nih.gov | Involves toxic reagent (BrCN); may require protection of other functional groups. nih.gov |

| Oxidation & Reduction | Oxidizing agent (e.g., m-CPBA), followed by a zero-valent transition metal | N-methyl, N-oxide | 1. Oxidation to N-oxide2. Cleavage with transition metal google.com | Generally cleaner and can offer good to excellent yields. google.com |

| Ruthenium-Catalyzed Oxidation | RuCl₃, Hydrogen Peroxide (H₂O₂), followed by acid (e.g., HCl) | Methoxymethylamine derivative | 1. Ru-catalyzed oxidation2. Acid hydrolysis nih.gov | Simulates enzymatic functions and uses a common oxidant. nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of chemical intermediates like this compound is critical for developing sustainable industrial processes. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. researchgate.net

Exploration of Environmentally Benign Solvents and Reagents

A key tenet of green chemistry is the replacement of hazardous solvents and reagents with safer, more environmentally benign alternatives. researchgate.net In many traditional organic syntheses, solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) are common, but they pose significant environmental and safety risks. up.ac.za

Research into greener synthetic routes for related compounds has demonstrated the successful substitution of these problematic solvents. up.ac.za For example, acetonitrile (B52724) has been used as a greener alternative to dichloromethane. up.ac.za Furthermore, co-solvent systems, such as using a small amount of dimethyl sulfoxide (B87167) (DMSO) in acetonitrile, can help solubilize reaction components while avoiding the large-scale use of undesirable solvents. up.ac.za Other studies have shown that solvents like cyclohexane (B81311) and ethyl acetate (B1210297) can be effective and more sustainable choices, particularly in the final salt formation and purification steps. up.ac.za Water is also a highly desirable green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net

The replacement of hazardous reagents is another area of focus. For instance, corrosive and dangerous liquid bromine can be substituted with a polymer-bound pyridinium (B92312) tribromide, which is safer to handle and can be recycled. up.ac.za

Table 2: Comparison of Traditional vs. Green Solvents in Amine Synthesis

| Solvent Type | Examples | Typical Use | Green Chemistry Considerations |

|---|---|---|---|

| Traditional | NMP, DMF, Dichloromethane | Solubilizing reagents, reaction medium | Associated with safety/environmental concerns (e.g., toxicity, difficulty in removal). up.ac.za |

| Greener Alternatives | Acetonitrile, Cyclohexane, Ethyl Acetate, Water | Reaction medium, work-up, precipitation | Reduced toxicity, lower environmental impact, improved process sustainability. up.ac.zaresearchgate.net |

Catalyst Development for Sustainable Production

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones because they can be used in small amounts and are often recyclable, thus minimizing waste. researchgate.net In the context of producing chlorinated amines, catalyst development focuses on both the core reactions and the generation of necessary reagents.

Table 3: Examples of Catalysts for Sustainable Synthesis

| Catalyst Type | Example | Application | Sustainability Advantage |

|---|---|---|---|

| Polymer-Supported Reagent | Polymer-bound pyridinium tribromide | Bromination reactions | Replaces hazardous liquid bromine; can be regenerated and reused. up.ac.za |

| Oxidation Catalyst | RuCl₃ | N-demethylation of amines | Used in catalytic amounts, enabling reactions with common oxidants like H₂O₂. nih.gov |

| Chlorine Recovery Catalyst | RuO₂-based or CeO₂-based materials | Gas-phase oxidation of HCl to Cl₂ | Enables energy-efficient recycling of chlorine from byproduct streams, reducing waste. nih.gov |

Waste Minimization and Energy Efficiency in Synthetic Protocols

Green chemistry emphasizes the design of synthetic protocols that minimize waste and reduce energy consumption. researchgate.net Key metrics like Process Mass Intensity (PMI)—the ratio of the total mass of materials used to the mass of the final product—are used to quantify the environmental footprint of a process. up.ac.za

A significant strategy for improving efficiency and reducing waste is the adoption of continuous flow chemistry over traditional batch processing. Flow processes can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. up.ac.za For instance, in a multi-step synthesis of a related hydrochloride salt, converting the process to a telescoped flow system resulted in a 2.6-fold increase in space-time yield (a measure of productivity) and a more favorable PMI compared to the initial batch process. up.ac.za

Data derived from a study on bupropion (B1668061) hydrochloride synthesis, illustrating principles applicable to related compounds. up.ac.za

Nucleophilic Substitution Reactions

The presence of a chlorine atom at one end of the propane (B168953) chain and a nucleophilic amine at the other allows for both intermolecular and intramolecular substitution reactions.

The amine group of 3-chloropropylamine, once deprotonated, is a potent nucleophile capable of attacking electrophilic centers. In alkylation reactions, the nitrogen's lone pair of electrons attacks the partially positive carbon of an alkyl halide or a similar electrophile. This process typically follows a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the formation of the new carbon-nitrogen bond occurs simultaneously with the breaking of the bond between the carbon and the leaving group. libretexts.org

The initial reaction of 3-chloropropylamine with an alkylating agent forms a secondary amine. However, the resulting secondary amine is also nucleophilic and can react further with the alkylating agent to produce a tertiary amine, which can in turn be alkylated to form a quaternary ammonium salt. chemguide.co.uk Consequently, reactions must be carefully controlled to achieve selective mono-alkylation and avoid a mixture of products. chemguide.co.uk

3-Chloropropylamine is a key precursor for the synthesis of azetidine, a four-membered nitrogen-containing heterocycle. This transformation occurs via an intramolecular nucleophilic substitution (an Sₙ2 reaction), where the molecule's own nucleophilic amino group attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion and forming the cyclic structure. nih.gov

For the cyclization to proceed, the amine must be in its free base form, which is typically achieved by adding a non-nucleophilic base. guidechem.comgoogle.com The reaction involves the nitrogen's lone pair attacking the C-Cl bond, leading to ring closure. This type of intramolecular reaction is a common and effective strategy for constructing strained ring systems like azetidines from 1,3-amino-halides. google.comorganic-chemistry.org Studies on related systems have found that the presence of water can be crucial in promoting the cyclization to the azetidine ring. google.com

A classic example of a nucleophilic substitution reaction using this compound is its conversion to 3-azidopropylamine. In this reaction, the azide (B81097) ion (N₃⁻), a strong nucleophile, displaces the chloride ion from the propyl chain.

A typical laboratory procedure involves reacting this compound with an excess of sodium azide in an aqueous solution. guidechem.com The mixture is heated to drive the reaction to completion. Following the substitution, the reaction mixture is made alkaline to deprotonate the resulting amine, allowing for its extraction into an organic solvent. guidechem.com

Table 1: Reaction Conditions for the Synthesis of 3-Azidopropylamine

| Parameter | Value | Source |

|---|---|---|

| Starting Material | This compound | guidechem.com |

| Reagent | Sodium Azide (NaN₃) | guidechem.com |

| Solvent | Water (H₂O) | guidechem.com |

| Temperature | 80 °C | guidechem.com |

| Reaction Time | 15 hours | guidechem.com |

Amine-Based Reactions

The primary amine group is a versatile functional handle that can undergo a wide range of chemical transformations, including acylation and its use in modifying larger molecular systems.

The nucleophilic amine of 3-chloropropylamine readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. A specific example is the reaction with methacrylic anhydride (B1165640) to produce N-(3-chloropropyl)methacrylamide. google.com This reaction is typically performed in a two-phase system (e.g., water and an organic solvent like toluene (B28343) or dichloromethane) in the presence of a base, such as sodium hydroxide (B78521) or sodium carbonate, to neutralize the hydrochloric acid salt and the methacrylic acid byproduct. google.com The reaction is often conducted at low temperatures (0-5 °C) to control its exothermicity. google.com This process yields the desired amide while preserving the chloro- group for subsequent functionalization. google.com

Table 2: Synthesis of N-(3-chloropropyl)methacrylamide

| Parameter | Value | Source |

|---|---|---|

| Starting Material | This compound | google.com |

| Acylating Agent | Methacrylic Anhydride | google.com |

| Base | Sodium Hydroxide or Sodium Carbonate | google.com |

| Temperature | 0-5 °C | google.com |

| Yield | 94-95% | google.com |

The resulting N-(3-chloropropyl)methacrylamide is itself a valuable intermediate. The chlorine atom can be displaced by other nucleophiles, such as potassium phthalimide, to ultimately synthesize more complex monomers like N-(3-aminopropyl)methacrylamide hydrochloride. google.com

This compound serves as a crucial building block for the functionalization of polymers. nih.gov Its dual functionality is exploited to introduce reactive sites into polymer chains. For instance, it has been used in the synthesis of well-defined polymers such as linear, star, and comb-like polyacrylamides through Atom Transfer Radical Polymerization (ATRP). nbinno.comsigmaaldrich.comscbt.com In these applications, one of the functional groups (amine or chloride) can be used to initiate polymerization, while the other remains as a pendant group available for post-polymerization modification.

Furthermore, it is employed in the synthesis of halogen-functionalized aliphatic polyketones, which can act as macroinitiators for subsequent polymerization reactions, enabling the creation of block copolymers. sigmaaldrich.com The ability to use the amine for reactions like nucleophilic ring-opening of other monomers, such as thiolactones, further expands its utility in creating functional polymeric materials. rsc.org

Interaction with Inorganic Species

The reactivity of this compound extends to significant interactions with various inorganic materials, playing a crucial role in the formation of advanced materials and exhibiting notable surface interactions.

This compound (3-CPACl) has been identified as a key additive in the fabrication of high-quality perovskite films, which are central components in next-generation solar cells and optoelectronic devices. Its primary function is to act as a film-forming agent, significantly improving the morphological and crystalline properties of the perovskite layer.

The introduction of 3-CPACl into the precursor solution for perovskite synthesis yields films that are highly crystalline, oriented, smooth, dense, and free of pinholes. science.gov This is critical for the performance of perovskite-based devices, as uniform and continuous layers facilitate efficient charge transport and minimize recombination losses. The acidic nature of 3-CPACl enhances the solubility of lead(II) iodide (PbI₂) in the dimethylformamide (DMF) solvent, a common precursor in perovskite synthesis. science.gov Furthermore, the chlorine atom on the propyl chain, acting as a soft Lewis base, is thought to temporarily chelate the lead(II) cation (Pb²⁺), a soft Lewis acid, in the solution. This interaction aids in controlling the crystal growth process, leading to larger and more oriented crystal domains. science.gov

The impact of 3-CPACl on the crystallite size of the perovskite material is significant. For instance, the inclusion of 3-CPACl as a film-forming agent can result in an average crystallite size of 87 nm, which is nearly three times the crystallite size of the pristine material without the additive. science.gov This enhancement in crystallinity contributes to improved photoluminescence (PL) intensity and a longer charge carrier lifetime, both of which are desirable for efficient photovoltaic performance. science.gov The use of chloride-based additives like 3-CPACl is a common and effective strategy to achieve superior perovskite film quality. science.gov

Below is an interactive data table summarizing the effect of this compound on perovskite material properties.

| Property | Observation with this compound | Reference |

| Film Morphology | Produces highly crystalline, oriented, smooth, dense, and pinhole-free layers. | science.gov |

| Crystal Growth | Aids in crystal growth, leading to larger and more oriented crystal domains. | science.gov |

| Crystallite Size | Increases the average crystallite size significantly (e.g., from ~29 nm to 87 nm). | science.gov |

| Photoluminescence | Enhances photoluminescence (PL) intensity and extends charge carrier lifetime. | science.gov |

| Precursor Solubility | Improves the solubility of lead(II) iodide in dimethylformamide. | science.gov |

Detailed research findings specifically documenting the adsorption phenomena of this compound on mesoporous materials are not extensively available in the reviewed scientific literature. General studies on the adsorption of amine-functionalized compounds on mesoporous silica (B1680970) indicate that interactions are influenced by factors such as the surface chemistry of the adsorbent, the nature of the amine group, and the solution pH. However, specific adsorption isotherms, kinetic data, and thermodynamic parameters for this compound on these materials have not been reported.

Applications in Advanced Materials Science

Polymer Chemistry and Engineering

In polymer chemistry, 3-chloropropylamine (B7771022) hydrochloride serves as a crucial component for creating polymers with specific architectures and functionalities. Its ability to participate in various polymerization and post-polymerization modification reactions makes it a valuable tool for polymer scientists.

Monomer in Controlled Polymerization Techniques

Controlled/living radical polymerization (CRP) techniques are essential for synthesizing polymers with predetermined molecular weights, low polydispersity, and complex architectures. 3-Chloropropylamine hydrochloride is a candidate for use in these sophisticated polymerization methods.

Atom Transfer Radical Polymerization (ATRP) is a robust method for the controlled polymerization of a wide variety of monomers, including acrylamides. The synthesis of well-defined polyacrylamides is of significant interest for applications in biomedicine and industry. While specific studies detailing the use of this compound as an ATRP initiator are not prevalent in publicly accessible literature, its structure, containing a primary amine and a chlorine atom, makes it a suitable candidate for initiating such polymerizations after appropriate conversion. The primary amine can be reacted to introduce an ATRP initiating site, such as an α-haloester.

The controlled polymerization of acrylamide (B121943) and its derivatives is known to be challenging but has been successfully achieved under specific ATRP conditions, often in alcohol/water mixtures at ambient temperature. These methods yield high molecular weight polymers with narrow molecular weight distributions (low polydispersity index, PDI).

Below is a representative table of results for the ATRP of acrylamide-based monomers, illustrating the level of control achievable. It is anticipated that an initiator derived from this compound could yield similar results.

| Monomer | Initiator System | [M]₀:[I]₀:[Cu]₀:[L]₀ Ratio | Solvent | Mn (Da) | PDI (Mw/Mn) | Citation |

| NIPAm | MCP/CuCl/Me₆-TREN | 1000:1:1:1 | EtOH:H₂O (80:20) | 102,000 | 1.15 | squarespace.com |

| HEAm | MCP/CuCl/Me₆-TREN | 500:1:1:1 | EtOH:H₂O (80:20) | 55,000 | 1.12 | squarespace.com |

| DMAm | MCP/CuCl/Me₆-TREN | 200:1:1:1 | EtOH:H₂O (80:20) | 21,000 | 1.18 | squarespace.com |

| Acrylamide | EBiB/CuCl/bpy | 100:1:1:2 | Water | 7,500 | 1.35 | researchgate.net |

NIPAm: N-isopropylacrylamide, HEAm: N-hydroxyethylacrylamide, DMAm: N,N'-dimethylacrylamide, MCP: Methyl 2-chloropropionate, EBiB: Ethyl α-bromoisobutyrate, Me₆-TREN: Tris(2-dimethylaminoethyl)amine, bpy: 2,2'-bipyridyl.

Aliphatic polyketones, which are typically synthesized through the palladium-catalyzed terpolymerization of an alkene (like ethylene (B1197577) or propylene) and carbon monoxide, are semi-crystalline thermoplastics with a highly reactive 1,4-dicarbonyl backbone. cambridge.orgacs.orgdoi.orglibretexts.org This reactivity allows for post-polymerization modification, enabling the creation of functionalized polymers with tailored properties. patentcut.comresearchgate.net

One significant modification is the Paal-Knorr reaction, where the 1,4-dicarbonyl units of the polyketone react with primary amines to form N-substituted pyrrole (B145914) rings along the polymer backbone. cambridge.orgresearchgate.netnih.govrug.nl 3-Chloropropylamine, being a primary amine, is an ideal candidate for this reaction. By reacting it with a polyketone, a new polymer is formed where the pyrrole-substituted units contain a pendant chloropropyl group. This resulting polymer is a "macroinitiator," as the chloro-functional groups can then be used to initiate "grafting-from" polymerizations, such as ATRP, to create complex graft copolymers. The efficiency of this Paal-Knorr reaction can depend on factors like the steric hindrance of the amine. cambridge.org

This approach allows for the transformation of a simple thermoplastic into a versatile platform for creating advanced polymer architectures with potential applications in coatings, compatibilizers, and specialty additives. nih.gov

Functionalization of Conducting Polymers (e.g., Polyanilines)

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, high conductivity in the doped state, and environmental stability. nih.govnih.gov However, a major drawback of PANI is its poor solubility in common solvents, which severely limits its processability and, consequently, its commercial applications. nih.gov

To overcome this, various chemical modification strategies have been developed, including the functionalization of the polymer backbone. nih.govresearchgate.net The introduction of functional groups can disrupt the rigid interchain interactions, thereby improving solubility. nih.gov Given that this compound possesses a reactive primary amine, it represents a potential reagent for the post-synthetic modification of polyaniline. The amine group could react with the PANI backbone, for instance, through nucleophilic addition to the quinoid rings of the emeraldine (B8112657) base form of PANI. researchgate.netresearchgate.net This would covalently attach the chloropropyl group to the polymer chain. The resulting chloro-functionalized PANI would not only have potentially improved solubility but would also feature reactive sites (the C-Cl bond) for further "grafting-to" or "grafting-from" modifications, opening pathways to new hybrid materials with enhanced processability and functionality.

Synthesis of Biobased Surfactants and Amphiphilic Polymers

There is a growing demand for surfactants derived from renewable resources as alternatives to petroleum-based products. Rosin (B192284), a natural product obtained from pine trees, is an attractive starting material due to its bulky, hydrophobic hydrophenanthrene structure. megawidechem.commdpi.comforeverest.net This hydrophobic core can be chemically modified to introduce hydrophilic groups, thereby creating surfactants.

The amine group of 3-chloropropylamine makes it a suitable reactant for modifying rosin acids. For example, it can react with the carboxyl group of a rosin acid to form an amide linkage. This reaction introduces a hydrophilic amine head group to the hydrophobic rosin backbone, a key step in forming a cationic or, after quaternization, a quaternary ammonium (B1175870) surfactant. megawidechem.commdpi.com The presence of the chloro- group from the 3-chloropropylamine moiety provides an additional reactive handle for further functionalization, allowing for the creation of more complex surfactant architectures or for grafting the surfactant onto other molecules or surfaces. The use of various amines in the synthesis of rosin-based and other amino acid-based surfactants is a well-established strategy. academie-sciences.frub.edu

Nanomaterials and Hybrid Systems

The functionalization of nanomaterial surfaces is critical for their stabilization, dispersion, and application in various fields, including composites, electronics, and biomedicine. This compound's bifunctional nature makes it a valuable ligand for surface modification.

The primary amine group can form covalent or non-covalent bonds with the surface of various nanomaterials. For instance, it can react with the oxygen-containing functional groups (epoxy, carboxyl) on the surface of graphene oxide (GO) via nucleophilic attack or amidation reactions. nih.govmdpi.comnih.gov This process covalently attaches the molecule to the GO sheets.

Once attached, the molecule presents its chloropropyl group outwards from the nanomaterial surface. This terminal chloro group acts as a reactive site for subsequent chemical transformations. For example, it can serve as an initiation site for surface-initiated ATRP (SI-ATRP), allowing for the growth of polymer brushes directly from the nanoparticle surface. mdpi.com This "grafting-from" approach is a powerful method for creating core-shell hybrid nanomaterials with precisely controlled shell thickness and composition. Such hybrid materials, for example, graphene functionalized with polymer brushes, can exhibit enhanced dispersibility in various solvents and polymer matrices, leading to improved performance in nanocomposites. nih.govresearchgate.net

Grafting Agent for Mesoporous Silica (B1680970) Materials (MCM-41, MCM-48, SBA-15)

The surface functionalization of ordered mesoporous silica materials is a key strategy for tailoring their properties for specific applications. This compound (3-CPA) has been successfully used as a grafting agent to modify the surfaces of silica materials like MCM-41, MCM-48, and SBA-15. researchgate.net The grafting process typically involves the reaction of the amine group of 3-CPA or the silanol (B1196071) group of its trialkoxysilane derivative (like 3-chloropropyltrimethoxysilane) with the surface silanol (Si-OH) groups of the mesoporous silica. researchgate.netresearchgate.net This introduces chloropropyl groups onto the silica surface, which can then be used for further chemical modifications.

The primary mechanism involves the formation of covalent bonds between the grafting agent and the silica support. researchgate.net This functionalization invariably alters the physical properties of the host material. The grafting of organic moieties into the mesoporous channels typically leads to a decrease in the specific surface area, pore volume, and pore diameter of the material, which confirms the successful anchoring of the functional groups. mdpi.comnih.gov

Table 1: Effect of Functionalization on Textural Properties of Mesoporous Silica This table provides representative data on how surface grafting affects the physical properties of various mesoporous silica materials. The specific values can vary based on the synthesis conditions and degree of functionalization.

| Material | Condition | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Source |

| MCM-48 | Pristine | 1466 | 0.802 | mdpi.com |

| Amine-functionalized | 3.17 (mmol CO₂/g) | - | mdpi.com | |

| SBA-15 | Pristine | >700 | >0.60 | conicet.gov.ar |

| Aminoorganosilane-modified | 247 | - | nih.gov | |

| SBA-15 | Pristine | 944 | - | nih.gov |

Additive in Metal Halide Perovskite Film Formation

In the field of photovoltaics, "additive engineering" is a critical strategy for controlling the quality of the perovskite absorber layer in solar cells to enhance their efficiency and stability. mdpi.com Research has identified this compound (3-CPACl) as one of the additives used to improve the photo-active layer of methylammonium (B1206745) lead iodide (MAPbI₃) perovskite solar cells. mdpi.com

The incorporation of chloride-containing additives, such as 3-CPACl, into the perovskite precursor solution plays a significant role in modulating the film formation process. nii.ac.jprsc.org These additives can influence the crystallization of the perovskite film, leading to several beneficial effects:

Improved Morphology: Chloride additives can retard the nucleation process, which facilitates the growth of larger, more uniform crystal grains and improves the surface coverage of the film. mdpi.comnii.ac.jp

Reduced Defects: The presence of chlorine can help to passivate defects within the perovskite crystal lattice and at the grain boundaries, which reduces non-radiative recombination of charge carriers. researchgate.netrsc.org

While many studies focus on simpler chlorides like methylammonium chloride (MACl), the use of this compound introduces both a chloride anion and a propylammonium cation. mdpi.comresearchgate.net The chloride ion contributes to the improved crystallization dynamics, while the larger organic cation can also influence the perovskite structure and passivate surface defects. researchgate.netresearchgate.net

Adsorption and Separation Technologies

The unique chemical properties of this compound, particularly the presence of the amine group after grafting, make it highly relevant for adsorption and separation processes targeting acidic gases.

CO2 Chemisorption Applications

Amine-functionalized solid sorbents are among the most promising materials for post-combustion CO₂ capture due to their high selectivity and efficiency. mdpi.comresearchgate.net The capture mechanism is based on chemisorption, where the amine groups on the solid surface react chemically with CO₂ molecules. mdpi.comunical.it In anhydrous conditions, this reaction leads to the formation of carbamate (B1207046) species. mdpi.com

Table 2: CO₂ Adsorption Capacities of Various Amine-Functionalized Mesoporous Silicas This table presents a comparison of CO₂ adsorption capacities for different amine-modified silica materials to provide context for the performance of adsorbents derived from this compound.

| Adsorbent Material | Amine Source | Adsorption Capacity | Conditions | Source |

| MCM-41/CPA | 3-Chloropropylamine | 1.7 mmol/g | 75°C | researchgate.net |

| MCM-41-PEI | Polyethylenimine | 246 mg/g (~5.6 mmol/g) | - | mdpi.com |

| MCM-48-KH560-N3 | Diethylenetriamine | 3.17 mmol/g | 30°C | mdpi.com |

| 50% PEI-MCM-41 | Polyethylenimine | 3.53 mmol/g | 25°C, 1 atm | acs.org |

| 50% APTS-MCM-41 | 3-Aminopropyltriethoxysilane | 2.41 mmol/g | 25°C, 1 atm | acs.org |

Role in Medicinal Chemistry and Drug Discovery Research

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

An active pharmaceutical ingredient (API) is the biologically active component of a drug product. pharmint.net 3-Chloropropylamine (B7771022) hydrochloride serves as a crucial starting material or intermediate in the synthesis of several APIs. Its bifunctional nature allows it to connect different molecular fragments, facilitating the construction of the final complex drug molecule.

One notable example is its use in the synthesis of Flupirtine . google.comgoogle.comnih.gov Flupirtine is a non-opioid analgesic with muscle relaxant properties that functions as a selective neuronal potassium channel opener. nih.gov Various synthetic routes for Flupirtine and its derivatives, such as Flupirtine maleate, have been developed, some of which may utilize precursors derived from or analogous to 3-chloropropylamine hydrochloride. google.comgoogle.comnih.gov

Another significant application is in the synthesis of Nefopam , a non-opioid, centrally acting analgesic used for the relief of moderate to severe pain. wikipedia.orggoogle.com The benzoxazocine core structure of Nefopam can be synthesized through various pathways, some of which involve intermediates that could be prepared using this compound or similar structures. google.comnewdrugapprovals.orgijpsr.com The synthesis often involves cyclization reactions where a propylamino-like chain is incorporated into the final molecule. ijpsr.comresearchgate.net

The compound is also a precursor in the creation of certain antipsychotic drugs. For instance, it is used in the synthesis of a series of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1,2,4-triazolo [4,3-a] pyridine-3- (2H)-one hydrochloride, which are investigated for their potential as antipsychotic agents with dual activity as dopamine (B1211576) autoreceptor agonists and postsynaptic dopamine receptor antagonists. globalresearchonline.net

The following table summarizes some of the APIs synthesized using this compound as an intermediate:

| API | Therapeutic Class | Significance of this compound |

| Flupirtine | Analgesic, Muscle Relaxant | A key building block for creating the aminopyridine structure central to the drug's function. google.comgoogle.comnih.gov |

| Nefopam | Analgesic | Used in forming the benzoxazocine ring system, which is essential for its analgesic activity. wikipedia.orggoogle.comnewdrugapprovals.org |

| Clozapine | Antipsychotic | Utilized in the synthesis of this atypical antipsychotic drug. google.com |

Precursor for Psychoactive and Analgesic Compounds

Beyond established APIs, this compound is a key precursor in the research and development of novel psychoactive and analgesic compounds. scbt.comsigmaaldrich.com Its structure allows for the introduction of a propylamino side chain, a common feature in many centrally acting agents.

In the field of analgesics, researchers have synthesized analogues of Nefopam by modifying its structure to potentially enhance its pain-relieving effects or alter its pharmacological profile. ijpsr.comresearchgate.net These synthetic efforts often involve building upon the core benzoxazocine structure, where a fragment derived from 3-chloropropylamine could be a key component. researchgate.net

The compound is also employed in the synthesis of novel compounds targeting the dopamine system, which is implicated in a range of neurological and psychiatric disorders. globalresearchonline.net For example, it is a reactant in the synthesis of piperazine (B1678402) derivatives that are evaluated for their potential as antipsychotic agents. globalresearchonline.net The 3-chloropropyl chain is used to link a piperazine moiety to another heterocyclic system, a common strategy in designing drugs that interact with G-protein coupled receptors. globalresearchonline.net

Furthermore, the basic scaffold of 3-chloropropylamine has been used to create new potential antidepressants. Research into novel tricyclic psychopharmacological agents has explored derivatives that incorporate this structural motif. nih.gov

Scaffold for Novel Drug Candidates in Drug Development

In drug discovery, a "scaffold" is a core chemical structure that can be systematically modified to create a library of related compounds for biological testing. mdpi.comarxiv.org this compound provides a simple, yet versatile scaffold for generating new drug candidates. arxiv.org Its reactive chlorine atom can be substituted by various nucleophiles to introduce diverse functional groups, while the amine group can be acylated, alkylated, or incorporated into heterocyclic systems.

This scaffold has been utilized in the development of novel anticonvulsant agents. nih.govnih.gov The search for new antiepileptic drugs often involves synthesizing and screening compounds with specific pharmacophoric features, and the propylamino group can be a key part of these features. nih.govnih.govmdpi.com

The development of novel antipsychotic agents has also benefited from the use of the 3-chloropropylamine scaffold. globalresearchonline.netgoogle.com For example, it has been used to synthesize compounds that act as both dopamine autoreceptor agonists and postsynaptic receptor antagonists. globalresearchonline.net This dual-action mechanism is a target for developing antipsychotics with potentially improved side-effect profiles.

The following table provides examples of how the 3-chloropropylamine scaffold is used in drug development:

| Therapeutic Area | Scaffold Application | Example of Synthesized Compound Class |

| Anticonvulsants | Introduction of a flexible side chain to interact with ion channels or receptors. | Novel derivatives for treating epilepsy. nih.govnih.gov |

| Antipsychotics | Linking different pharmacophoric groups to achieve a desired polypharmacological profile. | Piperazine derivatives with dual dopamine receptor activity. globalresearchonline.net |

| Antidepressants | Forming the side chain of tricyclic-like structures. | Analogues of existing antidepressant drugs with modified properties. nih.gov |

Applications in Reference Standard Development and Analytical Method Validation for Pharmaceuticals

In pharmaceutical quality control, reference standards are highly purified compounds used as a benchmark for confirming the identity, purity, and strength of an API and its formulated product. This compound itself, or impurities derived from it, may need to be monitored in the final drug product.

During the synthesis of APIs where this compound is used as a starting material or intermediate, it is possible for traces of it or related impurities to be carried through into the final product. Regulatory authorities require that these impurities be identified and quantified to ensure the safety and efficacy of the drug.

Therefore, this compound can be used as a reference standard in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), to detect and quantify its presence in the API or final drug formulation. pcdn.co Method validation ensures that the analytical procedure is accurate, precise, and reliable for its intended purpose. pcdn.co The availability of a certified reference standard for this compound is crucial for this process. lgcstandards.com

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Chloropropylamine (B7771022) hydrochloride, various NMR experiments are utilized to assign the signals of the hydrogen and carbon atoms within the propyl chain.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 3-Chloropropylamine hydrochloride provides information on the chemical environment of the protons. In a typical spectrum, distinct signals are observed for the three methylene (B1212753) groups of the propyl chain. The protons on the carbon adjacent to the ammonium (B1175870) group (C1) are deshielded and appear at a lower field compared to the other methylene protons. The protons on the carbon bearing the chlorine atom (C3) are also shifted downfield due to the electronegativity of the chlorine. The central methylene group (C2) protons typically appear as a multiplet due to coupling with the adjacent protons.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (-CH₂-NH₃⁺) | ~3.1 | Triplet | 2H |

| H-2 (-CH₂-) | ~2.1 | Quintet | 2H |

| H-3 (-CH₂-Cl) | ~3.7 | Triplet | 2H |

| -NH₃⁺ | Variable | Broad Singlet | 3H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon backbone. chemicalbook.com For this compound, three distinct signals are expected, corresponding to the three carbon atoms of the propyl chain. The carbon atom attached to the chlorine (C3) will be the most deshielded, followed by the carbon adjacent to the ammonium group (C1). The central carbon (C2) will be the most shielded of the three.

| Carbon Assignment | Chemical Shift (ppm) |

| C-1 (-CH₂-NH₃⁺) | ~37 |

| C-2 (-CH₂-) | ~32 |

| C-3 (-CH₂-Cl) | ~42 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. chemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

Correlation SpectroscopY (COSY) would show correlations between adjacent protons. For this compound, cross-peaks would be observed between the protons on C1 and C2, and between the protons on C2 and C3, confirming their connectivity within the propyl chain.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and hydrogen atoms. An HSQC spectrum would show a correlation peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals as assigned in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of 3-Chloropropylamine. For the free base, the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, chlorine, and nitrogen. This precise mass measurement is a key criterion for confirming the identity of the compound in research.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like this compound. In a typical ESI-MS experiment, the compound is detected as its protonated molecular ion [M+H]⁺. A synthesis of this compound reported the observation of the protonated molecular ion of the free base at m/z 94. chemicalbook.com

The fragmentation pattern in the mass spectrum can further corroborate the structure. Common fragmentation pathways for alkylamines include the loss of small neutral molecules. For 3-Chloropropylamine, characteristic fragments could arise from the loss of HCl or cleavage of the carbon-carbon bonds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. For primary amines like 3-chloropropylamine, analysis can sometimes be challenging without derivatization, a process that converts the analyte into a more volatile and thermally stable form. However, mass spectral data for the underivatized form is available and provides a definitive fingerprint for identification.

The electron ionization (EI) mass spectrum of 3-chloropropylamine (the free base) is characterized by a specific fragmentation pattern. The National Institute of Standards and Technology (NIST) database includes a reference spectrum for this compound. nih.gov The fragmentation of the molecular ion leads to several key daughter ions. The most abundant ions observed in the mass spectrum provide crucial information for structural confirmation.

| m/z Value | Relative Intensity | Interpretation |

|---|---|---|

| 30 | Top Peak | Corresponds to the [CH₂NH₂]⁺ ion, a common fragment for primary amines resulting from alpha-cleavage. |

| 28 | 2nd Highest | Likely corresponds to an ethylene (B1197577) fragment [C₂H₄]⁺ or loss of H₂ from the base peak. |

| 36 | 3rd Highest | Corresponds to the hydrogen chloride [HCl]⁺ ion, which would be present in the analysis of the hydrochloride salt. |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of a molecule. These methods are exceptionally useful for identifying the functional groups present in a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a standard method for the identification of this compound, with commercial-grade specifications often requiring the spectrum to conform to a reference. labproinc.comresearchgate.net The FTIR spectrum displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds and functional groups.

Key regions in the FTIR spectrum of this compound include:

N-H Stretching: As a primary amine hydrochloride, it exhibits broad and strong absorptions in the region of 3200-2800 cm⁻¹, which are characteristic of the ammonium salt (-NH₃⁺).

C-H Stretching: Absorptions corresponding to the stretching vibrations of the C-H bonds in the propyl chain typically appear between 3000 and 2850 cm⁻¹. researchgate.net

N-H Bending: The bending vibrations for the -NH₃⁺ group are expected around 1600-1500 cm⁻¹.

C-Cl Stretching: A distinct absorption band for the carbon-chlorine bond is typically observed in the fingerprint region, often around 800-600 cm⁻¹. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3200-2800 | N-H Stretch | Primary Amine Salt (-NH₃⁺) |

| ~3000-2850 | C-H Stretch | Alkyl (CH₂) |

| ~1600-1500 | N-H Bend | Primary Amine Salt (-NH₃⁺) |

| ~800-600 | C-Cl Stretch | Alkyl Halide |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FTIR. While specific, detailed Raman spectral data for this compound is not widely published in public databases, its analysis would provide valuable structural information. spectrabase.comchemicalbook.com Bonds with low polarity, which are weak in FTIR, often produce strong signals in Raman spectroscopy. For this compound, the C-C backbone and the C-Cl bond would be expected to show distinct Raman shifts.

X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for analyzing the solid-state structure of crystalline materials.

Powder X-ray Diffraction (PXRD)

As this compound is typically supplied as a crystalline powder, Powder X-ray Diffraction (PXRD) is an essential tool for its characterization. nih.govlabproinc.com The technique directs X-rays onto a bulk sample of the powder, and the resulting diffraction pattern is unique to the compound's crystal structure. researchgate.net

A PXRD pattern plots the intensity of the diffracted X-rays versus the diffraction angle (2θ). This "fingerprint" can be used to:

Confirm the identity of the crystalline solid.

Determine the phase purity of a sample.

Identify the presence of different polymorphic forms, which are different crystalline structures of the same compound. amazonaws.com

While specific 2θ values for this compound are not available in publicly accessible databases, the acquisition of such a pattern is a standard procedure in quality control and solid-state research to ensure batch-to-batch consistency and structural integrity.

Single Crystal X-ray Diffraction

A study published in 2020 by Muller, Hosten, and Betz provides a detailed crystal structure analysis of 3-chloropropylammonium chloride, the systematic name for this compound. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic system with the space group I2/a. researchgate.net The crystallographic data were collected at a temperature of 200 K. researchgate.net The determined unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, are summarized in the table below. researchgate.net In the crystal structure, the molecule consists of a propylammonium cation, where the amino group is protonated, and a chloride anion. The carbon-bound hydrogen atoms were placed in calculated positions, while the nitrogen-bound hydrogen atoms were located and refined from the diffraction data. researchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₃H₉Cl₂N |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 8.7694(5) |

| b (Å) | 9.6963(6) |

| c (Å) | 14.8577(9) |

| β (˚) | 98.266(3) |

| Volume (ų) | 1250.24(13) |

| Z | 8 |

| Temperature (K) | 200 |

Data sourced from Muller, K., Hosten, E. C., & Betz, R. (2020). The crystal structure of 3-chloropropylammonium chloride, C3H9Cl2N. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1315-1317. researchgate.net

Electrochemical Analysis (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a versatile electroanalytical technique used to investigate the reduction and oxidation processes of a substance. gamry.comlibretexts.org By scanning the potential of an electrode and measuring the resulting current, CV can provide information on the redox potentials, the kinetics of electron transfer reactions, and the stability of reaction products. gamry.com A typical CV experiment involves a working electrode, a reference electrode, and a counter electrode immersed in a solution of the analyte containing a supporting electrolyte. libretexts.org

In the context of this compound, cyclic voltammetry could be employed to study the electrochemical behavior of the molecule. Specifically, it could be used to investigate the reduction of the carbon-chlorine bond. While general principles of CV are well-established for analyzing halogenated organic compounds, detailed research findings, including specific cyclic voltammograms and redox potential data for this compound, are not widely available in the reviewed scientific literature. Such an analysis would typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential to observe any cathodic (reduction) or anodic (oxidation) peaks.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net It is widely used to determine the thermal properties of materials, such as melting point, glass transition temperature, and enthalpy of transitions. researchgate.net

For this compound, DSC analysis is primarily used to determine its melting point. The analysis involves heating a small amount of the sample at a constant rate and observing the heat flow. The melting of a crystalline solid is an endothermic process, which is observed as a distinct peak on the DSC thermogram. The temperature at the peak of this endotherm is taken as the melting point. Various suppliers report a melting point for this compound in the range of 145 to 153 °C. tcichemicals.comsigmaaldrich.com This transition indicates the temperature at which the solid compound transforms into a liquid.

Table 2: Reported Melting Points for this compound

| Data Source | Reported Melting Point (°C) |

|---|---|

| Sigma-Aldrich | 145-150 sigmaaldrich.com |

Computational and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation are computational techniques used to represent and predict the behavior of molecules and molecular systems. These methods allow researchers to study molecular structures, dynamics, and interactions that are often difficult to observe experimentally.

While specific molecular modeling studies focusing exclusively on 3-Chloropropylamine (B7771022) hydrochloride are not prevalent in publicly accessible literature, the methodologies are widely applied to similar and derivative molecules, such as the amine-functionalized ionic liquids synthesized from it. For these systems, simulations can predict physical properties like density and viscosity and provide insight into the intermolecular forces that govern their behavior in different phases. For a molecule like 3-chloropropylamine hydrochloride, molecular simulations could be used to:

Predict Conformational Isomers: Determine the most stable three-dimensional arrangements of the molecule.

Simulate Solvation: Model how the molecule interacts with various solvents, which is crucial for understanding its solubility and reactivity in solution.

Analyze Intermolecular Interactions: Understand the hydrogen bonding and electrostatic interactions between molecules in the solid state or in solution.

These simulations rely on force fields, which are sets of parameters that define the potential energy of a system of atoms or molecules. The accuracy of the simulation is highly dependent on the quality of these parameters.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. mdpi.com These calculations can map out the entire energy landscape of a reaction, including the structures of reactants, products, transition states, and intermediates. numberanalytics.com This provides a deep understanding of reaction pathways and the factors that control reaction rates and selectivity. mdpi.com

For derivatives of this compound, such as amine-functionalized ionic liquids used in carbon capture, DFT calculations have been pivotal. Researchers have used these methods to study the chemical absorption of carbon dioxide (CO2). nih.govresearchgate.net Key findings from these types of studies include:

Reaction Energetics: Calculation of the energy barriers (activation energies) and reaction energies for the interaction between the amine group and CO2. nih.gov This helps in understanding the efficiency of CO2 capture.

Mechanism Elucidation: DFT studies have shown that amine-functionalized compounds can react with CO2 through a 1:1 molar ratio, forming carbamic acid or carbamate (B1207046) species. researchgate.net The calculations can distinguish between different potential pathways and identify the most favorable one.

Structural and Electronic Analysis: Methods like Natural Bond Orbital (NBO) analysis are used to understand the nature of the chemical bonds being formed and broken during the reaction. researchgate.net

For instance, in studies of imidazolium-based ionic liquids functionalized with an amino group (a structure that can be derived from precursors like this compound), DFT calculations at the CAM-B3LYP/6-311++G** level of theory have been used to investigate the CO2 absorption mechanism. nih.gov These studies reveal how the structure of the ionic liquid, including the cation and anion, influences the thermodynamics of CO2 capture. doaj.org The complexation energy between the ionic liquid and CO2 can be calculated to predict the strength of the interaction. doaj.org

| Theoretical Method | Application in Related Systems | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | CO2 capture by amine-functionalized ionic liquids. researchgate.netdoaj.org | Elucidation of reaction mechanisms, calculation of activation energies, and prediction of reaction stoichiometry. nih.govresearchgate.net |

| CAM-B3LYP Functional | Investigation of CO2 absorption in functionalized imidazolium (B1220033) tetrafluoroborate (B81430) ILs. nih.gov | Understanding the role of functional groups (e.g., -NH2) and solvent effects on capture efficiency. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Analysis of bonding in CO2-amine reaction intermediates. researchgate.net | Details on intramolecular and intermolecular bonding and electron delocalization during the reaction. researchgate.net |

Predictive Models (e.g., Artificial Neural Networks for CO2 Capture Prediction)

Predictive modeling, particularly using machine learning algorithms like Artificial Neural Networks (ANNs), has emerged as a powerful tool for screening materials and predicting their performance in various applications. nih.gov This approach is especially useful in the context of CO2 capture, where it can accelerate the discovery of efficient solvents like amine-functionalized ionic liquids. nih.gov

ANNs are computational models inspired by the structure and function of biological neural networks. nih.gov They can learn complex, non-linear relationships between a set of input parameters and an output variable. nih.gov In the context of CO2 capture using ionic liquids derived from precursors like this compound, ANNs are used to predict CO2 solubility based on various input features.

Research Findings:

Model Inputs: Typical inputs for these models include temperature, pressure, and structural information about the ionic liquid's cation and anion. researchgate.net

Model Outputs: The primary output is the solubility of CO2 in the ionic liquid, often expressed as a mole fraction.

Performance: Studies have demonstrated that deep learning models, including ANNs and Long Short-Term Memory (LSTM) networks, can predict CO2 solubility with high accuracy. For instance, a study using a comprehensive dataset of over 10,000 data points for 164 different ionic liquids reported coefficient of determination (R²) values of 0.986 for an ANN model and 0.985 for an LSTM model, indicating an excellent correlation between predicted and experimental values. nih.govresearchgate.net

Efficiency: ANN models are computationally efficient, allowing for the rapid screening of a vast number of potential ionic liquid candidates for CO2 capture, a process that would be prohibitively time-consuming and expensive using purely experimental methods. researchgate.net The ANN model was found to be approximately 30 times faster than the LSTM model in one study. nih.govresearchgate.net

| Predictive Model | Application | Typical Inputs | Performance Metric (R²) | Reference |

|---|---|---|---|---|

| Artificial Neural Network (ANN) | Prediction of CO2 solubility in ionic liquids. | Temperature, Pressure, Ionic Liquid Structure | 0.986 | nih.govresearchgate.net |

| Long Short-Term Memory (LSTM) | Prediction of CO2 solubility in ionic liquids. | Temperature, Pressure, Ionic Liquid Structure | 0.985 | nih.govresearchgate.net |

| Backpropagation Neural Network (BPNN) | Predicting CO2 solubility trends in deep eutectic solvents. | Alkyl chain length, Temperature, Pressure | Not specified, but successfully predicted trends. | researchgate.net |

These predictive models, supported by quantum chemical calculations, provide a robust computational framework for designing and optimizing the next generation of materials for CO2 capture, building upon foundational chemical structures like this compound.

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbon dioxide |

| Carbamic acid |

Safety, Environmental, and Regulatory Considerations in Chemical Research

Laboratory Safety Protocols and Handling Procedures

The handling of 3-Chloropropylamine (B7771022) hydrochloride in a laboratory setting necessitates strict adherence to safety protocols due to its hazardous properties. scbt.comnih.govfishersci.com This compound is classified as a hazardous substance and requires careful management to prevent exposure and ensure a safe research environment. scbt.com

Hazard Identification and Personal Protective Equipment (PPE)

3-Chloropropylamine hydrochloride is recognized as a skin and eye irritant. scbt.comnih.govfishersci.comtcichemicals.comhaz-map.com It can cause serious eye irritation and skin inflammation upon contact. scbt.comfishersci.comtcichemicals.com Furthermore, it may cause sensitization through both skin contact and inhalation, meaning repeated exposures can lead to allergic reactions. scbt.com Accidental ingestion may be harmful. scbt.com Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. labmanager.comkalstein.eu Standard PPE for handling this compound includes:

Eye Protection : Safety glasses with side shields or chemical goggles are required. scbt.comfishersci.com Contact lenses can pose a special hazard as they may absorb and concentrate irritants. scbt.com

Skin Protection : Chemical-resistant gloves, such as nitrile or PVC gloves, must be worn. fishersci.comlabmanager.comunc.edu A lab coat is also required to prevent skin contact. fishersci.comlabmanager.com Contaminated clothing should be removed and washed before reuse. tcichemicals.com It is crucial to examine the skin for any cuts or abrasions before handling, as entry into the bloodstream can cause systemic injury. scbt.com

Respiratory Protection : Handling should occur in a well-ventilated area to avoid inhalation of dust or vapors. scbt.comfishersci.com If ventilation is inadequate or dust is generated, respiratory protection may be necessary. fishersci.com

Handling and Storage Procedures

All personal contact with this compound, including inhalation, should be avoided. scbt.com The compound should be used in a well-ventilated area, preferably within a chemical fume hood. scbt.comlabmanager.com To prevent accidental ignition, all ignition sources should be removed from the handling area. scbt.com Containers should be kept securely sealed and stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. scbt.comfishersci.comfishersci.ch

In case of a spill, the area should be evacuated and emergency services alerted if necessary. scbt.com Spills should be cleaned up immediately by personnel wearing appropriate protective equipment, preventing the substance from entering drains or water courses. scbt.com

First Aid Measures

In the event of exposure, the following first-aid measures should be taken:

Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention. fishersci.comfishersci.ch

Skin Contact : Wash the affected area immediately with soap and plenty of water, removing all contaminated clothing. Get medical attention if irritation occurs. fishersci.comtcichemicals.comfishersci.ch

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration and get medical attention. fishersci.com

Ingestion : Clean the mouth with water and seek medical attention. fishersci.com

| Hazard Type | Description | GHS Classification | Sources |

|---|---|---|---|

| Skin Irritation | Causes skin irritation and potential inflammation upon contact. | Skin Irrit. 2 | nih.govfishersci.com |

| Eye Irritation | Causes serious eye irritation and potential damage. | Eye Irrit. 2 | nih.govfishersci.com |

| Sensitization | May cause an allergic skin reaction and sensitization by inhalation. | Skin Sens. 1 | scbt.comnih.gov |

| Ingestion | Accidental ingestion may be harmful. | - | scbt.com |

| Inhalation | Can cause respiratory irritation. | STOT SE 3 | scbt.comfishersci.ch |

Environmental Impact of Synthesis and Applications

The synthesis and use of this compound involve chlorinated compounds, which are a class of chemicals with significant environmental considerations. nottingham.ac.uk Chlorinated solvents and reagents are widely used in the chemical and pharmaceutical industries but are associated with multiple environmental, health, and safety hazards. nottingham.ac.ukecolink.com Many are toxic, carcinogenic, and can contaminate soil and water. nottingham.ac.ukecolink.com

The environmental fate of amines and their degradation products is a key area of concern. ieaghg.org While many simple amines are considered to have a relatively low environmental risk, their degradation can lead to the formation of more hazardous substances. ieaghg.org For instance, the chlorination or chloramination of amines can produce toxic nitrogenous disinfection byproducts (N-DBPs) such as nitrosamines, which are of concern due to their potential carcinogenicity even at low concentrations. ieaghg.orgacs.org

The degradation pathways for chlorinated primary amines can include elimination reactions to form nitriles or hydrolysis to yield aldehydes. acs.org The stability and biodegradability of these compounds in the environment vary. Some amines and their degradation products may persist, particularly in aquatic systems, if they exhibit low biodegradability. ieaghg.orgresearchgate.net For example, studies on various amines in marine environments have shown that while some degrade readily, others, particularly tertiary amines, are more persistent. researchgate.net

Green Chemistry Initiatives and Sustainable Research Practices

In response to the environmental impact of traditional chemical processes, the principles of green chemistry offer a framework for more sustainable research and manufacturing. ncfinternational.it These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and design chemicals that are safer for human health and the environment. mdpi.comncfinternational.itinstituteofsustainabilitystudies.com

The application of green chemistry is highly relevant to syntheses involving compounds like this compound, particularly concerning the use of chlorinated solvents and reagents. nottingham.ac.uk Key green chemistry initiatives applicable in this context include: